molecular formula C6H4Cl2N2O B14072542 4,5-Dichloropyridine-3-carbaldehyde oxime

4,5-Dichloropyridine-3-carbaldehyde oxime

Cat. No.: B14072542
M. Wt: 191.01 g/mol
InChI Key: BKTKEYKNTDKDNF-WTDSWWLTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloropyridine-3-carbaldehyde oxime typically involves the reaction of 4,5-dichloropyridine-3-carbaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions . The product is then purified by recrystallization or other suitable methods.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes and the use of automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloropyridine-3-carbaldehyde oxime can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted pyridine derivatives .

Scientific Research Applications

4,5-Dichloropyridine-3-carbaldehyde oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dichloropyridine-3-carbaldehyde oxime depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being targeted .

Comparison with Similar Compounds

4,5-Dichloropyridine-3-carbaldehyde oxime can be compared with other similar compounds, such as:

    4,5-Dichloropyridine-3-carbaldehyde: This compound lacks the oxime group and may have different reactivity and applications.

    3,5-Dichloro-4-pyridinecarboxaldehyde:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxime group, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C6H4Cl2N2O

Molecular Weight

191.01 g/mol

IUPAC Name

(NE)-N-[(4,5-dichloropyridin-3-yl)methylidene]hydroxylamine

InChI

InChI=1S/C6H4Cl2N2O/c7-5-3-9-1-4(2-10-11)6(5)8/h1-3,11H/b10-2+

InChI Key

BKTKEYKNTDKDNF-WTDSWWLTSA-N

Isomeric SMILES

C1=C(C(=C(C=N1)Cl)Cl)/C=N/O

Canonical SMILES

C1=C(C(=C(C=N1)Cl)Cl)C=NO

Origin of Product

United States

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